molecular formula C15H23NO2.HCl B1663611 Alprenolol hydrochloride CAS No. 13707-88-5

Alprenolol hydrochloride

Cat. No. B1663611
CAS RN: 13707-88-5
M. Wt: 285.81 g/mol
InChI Key: RRCPAXJDDNWJBI-UHFFFAOYSA-N
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Description

Alprenolol hydrochloride is a non-selective beta-blocker and a serotonin 5HT1A receptor antagonist . It is used in the treatment of hypertension, edema, ventricular tachycardias, and atrial fibrillation . It impairs AV node conduction and decreases sinus rate and may also increase plasma triglycerides and decrease HDL-cholesterol levels .


Molecular Structure Analysis

Alprenolol hydrochloride has an empirical formula of C15H23NO2 · HCl and a molecular weight of 285.81 . Its structure includes an isopropylamino propanol group attached to an allylphenoxy group . A docking simulation analysis suggested that alprenolol hydrochloride fitted into the hotspot within mouse PrP C, which is known as the most fragile structure within the protein .


Physical And Chemical Properties Analysis

Alprenolol hydrochloride is a powder with a color that is off-white . It is soluble in water at a concentration of 50 mg/mL .

Scientific Research Applications

Anti-Prion Disease Agent

Alprenolol hydrochloride has been identified as a compound that can reduce the accumulation of PrP^Sc (an abnormal prion protein) in the brains of prion-infected mice. This suggests its potential application as a therapeutic agent against prion diseases, which are transmissible neurodegenerative disorders .

Cardiovascular Research

Clinically, Alprenolol hydrochloride is used as a β-adrenergic blocker to treat hypertension. Studies have explored its effects on rat left atria, indicating its significance in cardiovascular research and potential therapeutic applications .

Drug Delivery Systems

Research has investigated the possibility of using mixtures containing Alprenolol hydrochloride in catanionic vesicles and polymers to form gels. These gels could potentially be used for prolonged drug release, highlighting an application in developing advanced drug delivery systems .

Mechanism of Action

Target of Action

Alprenolol hydrochloride primarily targets beta-1 adrenergic receptors . These receptors are mainly located in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase heart rate and blood pressure . Alprenolol also has a minor effect on beta-2 receptors in the juxtaglomerular apparatus, which is involved in the regulation of blood pressure .

Mode of Action

Alprenolol hydrochloride acts as a non-selective beta-blocker . It binds to beta-1 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure . By binding to beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, a hormone that regulates blood pressure .

Biochemical Pathways

The binding of alprenolol to beta-1 adrenergic receptors inhibits the adrenergic signaling pathway in cardiomyocytes . This results in a decrease in heart rate and blood pressure . By inhibiting the production of renin through its action on beta-2 receptors, alprenolol also affects the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and water retention .

Pharmacokinetics

Alprenolol is nonpolar and hydrophobic, with low to moderate lipid solubility . This influences its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The action of alprenolol results in several molecular and cellular effects. It impairs AV node conduction and decreases the sinus rate . Alprenolol may also increase plasma triglycerides and decrease HDL-cholesterol levels . In addition, it has been found to reduce the accumulation of abnormal prion protein (PrP Sc) in prion-infected cells and mice, suggesting potential anti-prion activity .

Safety and Hazards

Alprenolol hydrochloride is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Alprenolol hydrochloride has been identified as an anti-prion compound using surface plasmon resonance imaging . It reduced the accumulation of PrP Sc in prion-infected cells and in the brains of prion-infected mice . These findings suggest that Alprenolol hydrochloride could be a potential therapeutic agent for neurodegenerative diseases caused by abnormal protein aggregation, such as prion diseases .

properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCPAXJDDNWJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929704
Record name 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alprenolol hydrochloride

CAS RN

13707-88-5, 13655-52-2
Record name Alprenolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13707-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alprenolol hydrochloride [USAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alprenolol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561
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Record name 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alprenolol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844
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Record name ALPRENOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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